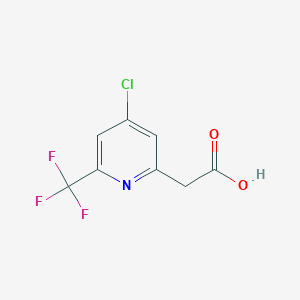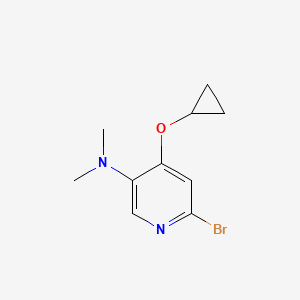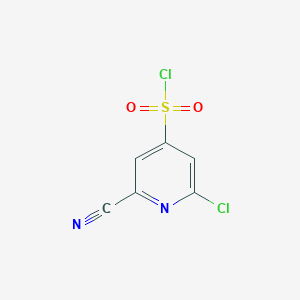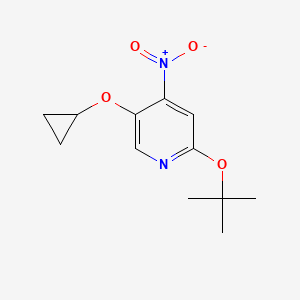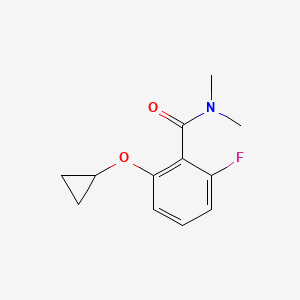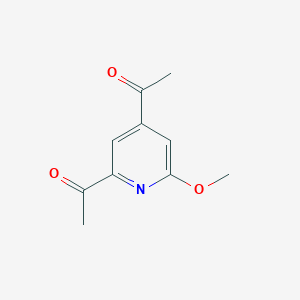
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone can be synthesized through various methods. One common approach involves the acetylation of 6-methoxypyridin-4-yl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as methanol or ethanol can facilitate the reaction and enhance the purity of the final product.
化学反应分析
Types of Reactions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in material science.
作用机制
The mechanism of action of 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
1-(6-Methoxypyridin-3-yl)ethanone: Similar structure but with different substitution pattern.
2-Acetyl-6-methoxypyridine: Lacks the ethanone moiety.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
1-(2-acetyl-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-9(7(2)13)11-10(5-8)14-3/h4-5H,1-3H3 |
InChI 键 |
UQEBCIYKVZRQGI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NC(=C1)OC)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


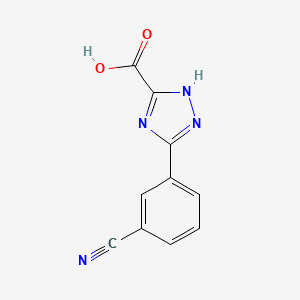
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

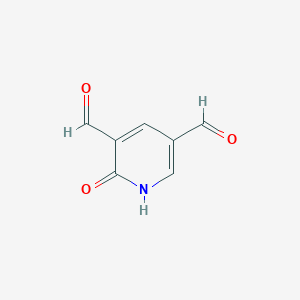
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
